2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-23-11-7-10-20-16-22-27(34-25(20)23)30-26(19-8-5-4-6-9-19)31-28(22)35-17-24(32)29-21-14-12-18(2)13-15-21/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZUIZWTAKJCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement of 3-benzoyl chromones with benzamidines . This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and solvents that can be recycled.
Chemical Reactions Analysis
Types of Reactions
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno[2,3-d]pyrimidine Derivatives
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9)
- Structural Differences :
- Substituents : 9-Methyl instead of 9-ethoxy; 2-(4-methylphenyl) vs. 2-phenyl.
- Acetamide group : N-(2-chlorophenyl) instead of N-(4-methylphenyl).
- Impact on Properties: The methyl group at position 9 reduces steric hindrance compared to ethoxy but may decrease solubility.
- Molecular Weight : 488.0 g/mol (vs. ~495–500 g/mol for the target compound) .
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Derivatives
Sulfanyl Acetamide-Containing Analogs
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
- Structural Differences: Heterocycle: 1,3,4-Oxadiazole replaces chromeno-pyrimidine. Substituent: Indole moiety enhances aromatic interactions.
- Bioactivity : Exhibits enzyme inhibition (e.g., cyclooxygenase-2), suggesting the sulfanyl acetamide group plays a role in active-site binding .
VUAA-1 and OLC-12 (Orco Agonists)
- Structural Features : Triazole-based sulfanyl acetamides (e.g., VUAA-1: N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide).
- Functional Role : The sulfanyl acetamide group is essential for agonism at insect olfactory receptors, highlighting its versatility in receptor-ligand interactions .
Pyrimido[5,4-b]indole Derivatives
N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Table 1: Structural and Functional Comparison of Analogs
Notes on Comparative Analysis
Structural Flexibility: The chromeno-pyrimidine core in the target compound allows for versatile substitutions, balancing lipophilicity (ethoxy) and binding (phenyl).
Sulfanyl Acetamide Role : Common in analogs (e.g., VUAA-1, 8g), this group facilitates hydrogen bonding and hydrophobic interactions, critical for bioactivity .
Limitations : Direct comparative pharmacological data are scarce; inferences rely on structural analogs and computational modeling.
Biological Activity
The compound 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the condensation of 2-amino-4-(benzylsulfanyl)pyrimidine with 2-phenyl-4H-chromen-4-one under acidic conditions. The reaction is generally carried out using strong acids like hydrochloric acid or sulfuric acid and is heated to reflux for several hours to ensure full conversion .
Biological Activity
The biological activity of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide has been evaluated in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing the chromeno-pyrimidine structure have shown effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents .
Anticancer Activity
Research into the anticancer properties of related compounds has revealed promising results. For example, compounds with similar structural motifs have been tested against cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of chromeno-pyrimidine derivatives reported that certain compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at low concentrations .
- Anticancer Screening : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased rates of apoptosis compared to control groups .
- Anti-inflammatory Studies : Research indicated that the compound could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
The proposed mechanisms through which 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide exerts its biological effects include:
- Inhibition of key enzymes involved in cell proliferation and survival.
- Modulation of signaling pathways associated with inflammation and immune responses.
Q & A
Q. What are the optimal synthetic routes for 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of phenolic and pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .
- Sulfanyl group introduction : Nucleophilic substitution using thiol derivatives, optimized at 60–80°C with nitrogen/argon protection to prevent oxidation .
- Acetamide linkage : Acylation with 4-methylphenylamine, requiring stoichiometric control to minimize byproducts . Purity (>95%) is achieved via column chromatography and recrystallization .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR spectroscopy : Confirms aromatic proton environments and substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S-C bond at ~650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~500–520 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
- In vitro assays : Moderate inhibition of cancer cell lines (IC₅₀ ~10–50 µM) via interaction with topoisomerase II or kinase targets .
- Antimicrobial screening : Activity against Gram-positive bacteria (MIC ~25 µg/mL), attributed to sulfanyl-acetamide disruption of membrane integrity .
Advanced Research Questions
Q. How does the chromeno-pyrimidine core influence reactivity in catalytic transformations?
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (e.g., sulfanyl group addition), while the ethoxy group stabilizes intermediates via resonance . Computational studies (DFT) reveal charge distribution at C4 (partial positive) as the primary reactive site .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative assay standardization : Use identical cell lines (e.g., MCF-7 for cancer studies) and normalize results to positive controls (e.g., doxorubicin) .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-methylphenyl) to isolate substituent effects .
- Metabolic stability analysis : Assess hepatic microsomal degradation to explain variability in in vivo efficacy .
Q. How can computational methods enhance synthesis design?
- Reaction path optimization : Quantum mechanical calculations (e.g., Gaussian 16) predict transition states and identify low-energy pathways for cyclization .
- Solvent screening : COSMO-RS models evaluate solvent polarity effects on reaction yield .
- Docking studies : Predict bioactivity by simulating interactions with target proteins (e.g., COX-2 or EGFR kinases) .
Q. What crystallographic challenges arise in resolving this compound’s structure?
- Polymorphism : Multiple crystal forms may require synchrotron X-ray diffraction for high-resolution data .
- Disorder modeling : Flexible ethoxy and sulfanyl groups necessitate SHELXL refinement with anisotropic displacement parameters .
- Hydrogen bonding networks : Graph-set analysis (e.g., R₂²(8) motifs) clarifies packing interactions and stability .
Q. How do reaction conditions impact scalability in multi-step synthesis?
- Catalyst selection : Palladium/copper systems improve cross-coupling efficiency but require rigorous metal leaching tests .
- Flow chemistry : Continuous reactors reduce side reactions in thiolation steps, enhancing yield (>80%) .
- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for DMF) reduces environmental impact without compromising purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
